molecular formula C22H23N3O2S2 B2877646 N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-72-2

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2877646
CAS No.: 941874-72-2
M. Wt: 425.57
InChI Key: FZSKXRGAKWMVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

One of the applications of thiazol-4-yl acetamide derivatives is in the development of glutaminase inhibitors, which have shown promise in cancer therapy. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been evaluated for their ability to inhibit kidney-type glutaminase (GLS), presenting an opportunity to improve drug-like molecular properties for therapeutic applications. For example, certain analogs have demonstrated similar potency to BPTES with better solubility and the capacity to attenuate the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Agents

Another research avenue explores the synthesis of novel sulphonamide derivatives and their antimicrobial activity. These compounds have been synthesized and tested against various microbial strains, showing good antimicrobial properties. The design and evaluation of such molecules contribute to the development of new antimicrobial agents with potential applications in treating infections (Fahim & Ismael, 2019).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from thiazol-4-yl acetamide derivatives have also been a subject of interest. Studies have shown that these complexes can exhibit significant antioxidant activity, indicating their potential use in oxidative stress-related conditions. The solid-state structures and the effect of hydrogen bonding on the self-assembly process of these complexes have been thoroughly investigated (Chkirate et al., 2019).

Optoelectronic Materials

Thiazole-based compounds have been explored for their optoelectronic properties as well. The synthesis of thiazole-containing monomers and their polymerization have led to conducting polymers with potential applications in optoelectronics. Such studies highlight the versatility of thiazol-4-yl acetamide derivatives in materials science, offering insights into their use in developing electronic devices (Camurlu & Guven, 2015).

Antitumor Agents

Research into the antitumor properties of thiazol-4-yl acetamide derivatives has led to the identification of compounds with high inhibitory effects against various cancer cell lines. This includes the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating the potential of these derivatives in cancer therapy (Shams et al., 2010).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-3-16-6-4-5-7-19(16)25-20(26)12-18-13-28-22(24-18)29-14-21(27)23-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSKXRGAKWMVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.